molecular formula C10H11NO B1297105 1-Methylindoline-5-carbaldehyde CAS No. 60082-02-2

1-Methylindoline-5-carbaldehyde

Cat. No. B1297105
CAS RN: 60082-02-2
M. Wt: 161.2 g/mol
InChI Key: OZQGVTARHLDSTI-UHFFFAOYSA-N
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Description

1-Methylindoline-5-carbaldehyde is a chemical compound with the molecular formula C10H11NO . It is also known by other names such as 1-methyl-2,3-dihydro-1H-indole-5-carbaldehyde and 1-methyl-2,3-dihydroindole-5-carbaldehyde .


Molecular Structure Analysis

The molecular structure of 1-Methylindoline-5-carbaldehyde includes a 2,3-dihydroindole ring with a methyl group attached to one nitrogen atom and a carbaldehyde group attached to the 5th carbon atom . The InChI string for this compound is InChI=1S/C10H11NO/c1-11-5-4-9-6-8(7-12)2-3-10(9)11/h2-3,6-7H,4-5H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Methylindoline-5-carbaldehyde are not available, indole derivatives have been involved in various chemical reactions .


Physical And Chemical Properties Analysis

1-Methylindoline-5-carbaldehyde has a molecular weight of 161.20 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 1 .

Safety And Hazards

1-Methylindoline-5-carbaldehyde is classified as a Combustible Solid under the Storage Class Code 11 . It does not have a flash point, indicating that it does not ignite easily . It is also classified under WGK 3, indicating that it poses a high hazard to water .

Future Directions

Indoles, including 1-Methylindoline-5-carbaldehyde, are significant heterocycles found in proteins and several drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the future directions of this compound could involve further exploration of its potential uses in medicinal chemistry.

properties

IUPAC Name

1-methyl-2,3-dihydroindole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-11-5-4-9-6-8(7-12)2-3-10(9)11/h2-3,6-7H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQGVTARHLDSTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344222
Record name 1-methylindoline-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylindoline-5-carbaldehyde

CAS RN

60082-02-2
Record name 1-methylindoline-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phosphorus oxychloride (1.23 g., 0.0080 mole) was slowly added dropwise to 5 ml. of DMF which was cooled in an ice bath. The solution was stirred for 5 minutes and to it there was added dropwise a solution of 1-methylindoline (1.0 g., 0.0075 mole) in 2 ml. of DMF. The resulting mixture was stirred in the ice bath for 5 minutes, then at room temperature for 1 hour and finally at 80° C. for 2 hours. The reaction mixture was cooled to room temperature, slowly poured into water with stirring and extracted with ethyl ether. The crude oil was chromatographed on silica gel with 80/20 (v/v) CH2Cl2 /EtOAc to yield 0.745 g. (62% yield) of 5-formyl-1-methylindoline as a yellow solid, m.p. 39°-41° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Kool, GE de Kloe, B Bruyneel… - Journal of medicinal …, 2010 - ACS Publications
… Only 1-methylindoline-5-carbaldehyde (20) was not available, and therefore synthesized from indoline (18) by methylation and Vilsmeier−Haack introduction of the aldehyde. Various …
Number of citations: 40 pubs.acs.org
SC Boggess, JR Lazzari-Dean, BK Raliski… - RSC chemical …, 2021 - pubs.rsc.org
Voltage imaging with fluorescent indicators offers a powerful complement to traditional electrode or Ca2+-imaging approaches for monitoring electrical activity. Small molecule …
Number of citations: 8 pubs.rsc.org
S Boggess, J Lazzari-Dean, B Raliski, DM Mun, A Li… - 2020 - chemrxiv.org
Voltage imaging with fluorescent indicators offers a powerful complement to traditional electrode or Ca2+-imaging approaches to monitoring electrical activity. Small molecule …
Number of citations: 1 chemrxiv.org
BK Raliski - 2020 - search.proquest.com
In order to fully characterize complex biological systems such as neural circuits, rapid and accurate mapping of cellular membrane potentials is highly desired. Voltage sensitive dyes …
Number of citations: 3 search.proquest.com

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